(4E)-1-(3-chloro-4-methylphenyl)-5-[4-(dimethylamino)phenyl]-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione
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Overview
Description
4-BENZOYL-1-(3-CHLORO-4-METHYLPHENYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes benzoyl, chloro, methyl, dimethylamino, and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BENZOYL-1-(3-CHLORO-4-METHYLPHENYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolidine structure, followed by the introduction of the benzoyl, chloro, methyl, and dimethylamino groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-BENZOYL-1-(3-CHLORO-4-METHYLPHENYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while substitution of the chloro group with a nucleophile results in a new substituted product.
Scientific Research Applications
4-BENZOYL-1-(3-CHLORO-4-METHYLPHENYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BENZOYL-1-(3-CHLORO-4-METHYLPHENYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-BENZYL-N-(3-CHLORO-4-METHYLPHENYL)-1-PIPERIDINECARBOXAMIDE
- 4-BENZYL-N-(3-CHLOROPHENYL)-1-PIPERIDINECARBOXAMIDE
- 4-BENZHYDRYL-N-(3-CHLORO-4-METHYLPHENYL)-1-PIPERAZINECARBOXAMIDE
Uniqueness
4-BENZOYL-1-(3-CHLORO-4-METHYLPHENYL)-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides an overview of the compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H23ClN2O3 |
---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
(4E)-1-(3-chloro-4-methylphenyl)-5-[4-(dimethylamino)phenyl]-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H23ClN2O3/c1-16-9-12-20(15-21(16)27)29-23(17-10-13-19(14-11-17)28(2)3)22(25(31)26(29)32)24(30)18-7-5-4-6-8-18/h4-15,23,30H,1-3H3/b24-22+ |
InChI Key |
VOMFAYTUGPHXMZ-ZNTNEXAZSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)N(C)C)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)N(C)C)Cl |
Origin of Product |
United States |
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